7-Benzyloxy Warfarin is a synthetic derivative of Warfarin, a well-known anticoagulant used in the prevention and treatment of thromboembolic disorders. This compound features a benzyloxy group at the 7-position of the Warfarin structure, which modifies its pharmacological properties. The introduction of the benzyloxy group enhances the lipophilicity and potentially alters the interaction with its target enzymes.
7-Benzyloxy Warfarin is synthesized through various chemical methods, primarily involving the modification of Warfarin or its precursors. The compound can be found in commercial chemical databases and is used in research settings to study anticoagulant mechanisms and drug interactions.
7-Benzyloxy Warfarin is classified as a synthetic organic compound and falls under the category of coumarin derivatives. It is specifically categorized as an anticoagulant agent due to its mechanism of action similar to that of Warfarin.
The synthesis of 7-Benzyloxy Warfarin typically involves two primary methods:
Both methods require careful control of reaction conditions, including temperature, solvent choice, and reaction time, to optimize yield and minimize by-products. Industrial production may utilize continuous flow reactors to enhance efficiency.
The molecular formula for 7-Benzyloxy Warfarin is . The structure consists of a coumarin backbone with a benzyloxy substituent at the 7-position.
7-Benzyloxy Warfarin can undergo several chemical reactions:
7-Benzyloxy Warfarin functions primarily as an inhibitor of Vitamin K epoxide reductase (VKOR), similar to its parent compound, Warfarin.
The primary outcome of this inhibition is a decreased ability for blood to form clots, thus serving as an effective anticoagulant.
Relevant data regarding solubility and stability should be evaluated under specific conditions relevant to laboratory settings.
7-Benzyloxy Warfarin has significant scientific uses:
7-Benzyloxy Warfarin (CAS 30992-69-9) is a chemically modified derivative of the anticoagulant warfarin. Its molecular formula is C₂₆H₂₂O₅, corresponding to a molecular weight of 414.45 g/mol. Structurally, it retains the core 4-hydroxycoumarin ring system of warfarin but incorporates a benzyloxy (-OCH₂C₆H₅) substituent at the 7-position of the benzopyranone ring. This modification replaces the hydrogen atom at C7 with a bulky, lipophilic benzyl group, fundamentally altering its electronic distribution and steric profile [2] [3] [7].
Like warfarin, 7-Benzyloxy Warfarin features a chiral center at the 3-position (α-carbon of the acetonylbenzyl side chain). Warfarin exists as enantiomers (R and S forms), but specific stereochemical data for 7-Benzyloxy Warfarin remains less documented in the available literature. The benzyloxy group introduces additional conformational constraints due to rotational freedom around the C7-O bond and potential interactions between the benzyl phenyl ring and the coumarin scaffold. The compound presents as a pale brown solid with a defined melting point of 143–144°C, consistent with its crystalline nature [3] [7]. Its solubility profile indicates dissolution in organic solvents such as chloroform, dichloromethane, DMSO, and ethyl acetate, while aqueous solubility is expected to be low based on its high molecular weight and lipophilicity [7].
Table 1: Key Identifiers of 7-Benzyloxy Warfarin
Property | Value | Source/Reference |
---|---|---|
CAS Registry Number | 30992-69-9 | [2] [3] |
Molecular Formula | C₂₆H₂₂O₅ | [2] [5] |
Molecular Weight | 414.45 g/mol | [2] [5] |
Appearance | Pale Brown Solid | [7] |
Melting Point | 143–144°C | [3] [7] |
Common Solvents | Chloroform, DCM, DMSO, Ethyl Acetate | [7] |
The structural distinction between 7-Benzyloxy Warfarin and its parent compound, warfarin (C₁₉H₁₆O₄, MW 308.33 g/mol), lies primarily in the C7 substitution. Warfarin lacks substituents on the coumarin ring beyond the 3- and 4-positions. The addition of the benzyloxy group significantly increases molecular weight and lipophilicity, as evidenced by the calculated logP difference (estimated ΔlogP ≈ +1.5–2.0 versus warfarin). This modification also sterically shields the C7 position, potentially altering metabolic pathways compared to warfarin, which undergoes extensive cytochrome P450 (CYP2A6)-mediated hydroxylation primarily at positions 6, 7, and 8 [6].
Positional isomerism is crucial among benzyloxy-substituted warfarins. 6-Benzyloxy Warfarin (CAS 30992-68-8) and 8-Benzyloxy Warfarin (CAS 32492-96-9) share the same molecular formula (C₂₆H₂₂O₅) but differ in the location of the benzyloxy group. The 7-position isomer is distinct due to electronic and steric effects arising from its specific location relative to the carbonyl group at C2 and the hydroxyl at C4. These subtle differences influence properties like dipole moment, crystal packing (reflected in melting point variations), and solubility [5].
Within the broader coumarin family, 7-Benzyloxy Warfarin belongs to the simple coumarin subclass. Its benzyl ether linkage differentiates it from hydroxycoumarins (e.g., 7-hydroxycoumarin, a primary metabolite of coumarin) and furanocoumarins (e.g., psoralen). The benzyl group enhances lipophilicity compared to hydroxylated analogs, likely reducing water solubility and altering membrane permeability. This structural feature aligns it with synthetic coumarin derivatives designed for enhanced lipophilicity or as metabolic probes or synthetic intermediates rather than direct anticoagulants [6].
Table 2: Comparison of Warfarin and Its Benzyloxy Derivatives
Compound | CAS Number | Substitution Position | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature |
---|---|---|---|---|---|
Warfarin | 81-81-2 | None | C₁₉H₁₆O₄ | 308.33 | Parent compound; unsubstituted coumarin ring |
6-Benzyloxy Warfarin | 30992-68-8 | 6-position | C₂₆H₂₂O₅ | 414.45 | Benzyloxy group meta to lactone carbonyl |
7-Benzyloxy Warfarin | 30992-69-9 | 7-position | C₂₆H₂₂O₅ | 414.45 | Benzyloxy group para to lactone carbonyl |
8-Benzyloxy Warfarin | 32492-96-9 | 8-position | C₂₆H₂₂O₅ | 414.45 | Benzyloxy group meta to lactone carbonyl |
7-Benzyloxy Warfarin exhibits limited solubility in aqueous media, consistent with its high molecular weight (414.45 g/mol) and lipophilic benzyl ether moiety. It dissolves readily in organic solvents like chloroform, dichloromethane, DMSO, and ethyl acetate [7]. This low aqueous solubility suggests a high partition coefficient (logP), estimated to be significantly greater than warfarin's (logP ~2.7), likely in the range of 4.0–4.5. The benzyl group substantially increases hydrophobicity, impacting its behavior in biological systems and analytical separations.
Stability data specific to 7-Benzyloxy Warfarin is limited in the provided literature. However, insights can be drawn from studies on warfarin sodium solid-state stability. Warfarin sodium exists in amorphous and crystalline clathrate forms, both susceptible to environmental factors. The amorphous form is hygroscopic and can undergo physical and chemical changes under stress (e.g., 30°C/75% RH), including moisture uptake, loss of isopropanol (in clathrate), and potential solid-state transformation. These changes can manifest as altered dissolution rates and physical appearance (e.g., crater formation on tablet surfaces) [1] [8]. While 7-Benzyloxy Warfarin is not a salt, its solid-state stability is also influenced by humidity and temperature. The electron-rich benzyloxy group could potentially influence susceptibility to oxidative degradation compared to unsubstituted warfarin, although direct evidence is lacking.
The stability of warfarin derivatives in solution, particularly regarding pH, is critical. Warfarin sodium in aqueous formulations (e.g., oral suspensions) demonstrates instability driven by pH shifts. Dissolution releases the warfarin ion, which can become protonated in acidic to neutral conditions, forming the much less soluble protonated form (warfarin free acid), which precipitates. Raman spectroscopy and X-ray diffraction studies confirm this protonated crystalline warfarin as the precipitate [8]. For 7-Benzyloxy Warfarin, which is inherently the protonated form, precipitation from solutions would primarily depend on its intrinsic solubility and supersaturation. Its solubility profile is likely pH-independent within the physiologically relevant range since it lacks ionizable groups beyond the enolizable 4-hydroxy group common to all 4-hydroxycoumarins (pKa ~5-7). Its precipitation would be governed by concentration and temperature rather than pH-triggered protonation. Temperature studies on warfarin show reduced solubility at lower temperatures, suggesting that 7-Benzyloxy Warfarin solutions might also exhibit similar temperature-dependent stability concerns [8].
Table 3: Key Physicochemical Properties of 7-Benzyloxy Warfarin
Property | Characteristics/Value | Comparison to Warfarin | Key Influencing Factors |
---|---|---|---|
Solubility | Low in water; Soluble in CHCl₃, DCM, DMSO, EtOAc | Lower aqueous solubility | Higher MW, lipophilic benzyloxy group |
Estimated logP | ~4.0–4.5 (Calculated) | Higher (Warfarin logP ~2.7) | Benzyl group contribution |
Solid-State Stability | Stable crystalline solid (MP 143–144°C); Limited stability data | Similar sensitivity to humidity? | Crystallinity; Hygroscopicity; Substitution |
Solution Stability | pH-independent solubility (neutral form); Precipitation risk due to low solubility | Unlike warfarin sodium (pH-dependent) | Concentration; Temperature; Solvent composition |
Thermal Stability | Stable at least up to melting point | Comparable | Molecular structure; Crystalline lattice |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1